molecular formula C20H23N5OS B12053874 4-((4-(Diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-09-9

4-((4-(Diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12053874
CAS No.: 478257-09-9
M. Wt: 381.5 g/mol
InChI Key: ZUNHECABCQQLOO-KGENOOAVSA-N
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Description

The compound 4-((4-(Diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (hereafter referred to as the target compound) is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. It features:

  • A diethylamino-substituted benzylidene group at position 4 of the triazole ring.
  • A 2-methoxyphenyl substituent at position 2.

This structure is synthesized via condensation of a 4-amino-triazole-thione intermediate with an aromatic aldehyde (e.g., 4-diethylaminobenzaldehyde) under microwave irradiation or reflux conditions in ethanol with catalytic acetic acid . The triazole-thione core is known for diverse bioactivities, including analgesic, antimicrobial, and anticorrosion properties .

Properties

CAS No.

478257-09-9

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5OS/c1-4-24(5-2)16-12-10-15(11-13-16)14-21-25-19(22-23-20(25)27)17-8-6-7-9-18(17)26-3/h6-14H,4-5H2,1-3H3,(H,23,27)/b21-14+

InChI Key

ZUNHECABCQQLOO-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-((4-(Diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-((4-(Diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxyphenyl groups are replaced by other functional groups.

    Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-(Diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-(Diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

The target compound is compared to structurally similar 1,2,4-triazole-5(4H)-thione derivatives (Table 1). Key differences include:

Table 1: Structural and Functional Comparison
Compound Name R1 (Benzylidene Group) R2 (Triazole Substituent) Synthesis Method Key Applications Spectral Data (Selected)
Target Compound 4-Diethylamino 2-Methoxyphenyl Microwave-assisted Potential analgesic Inferred: δ 3.3–3.5 (CH₂), δ 3.8 (OCH₃)
6j () 4-Dimethylamino 2-Fluoro-biphenyl Microwave-assisted Analgesic IR: 3133, 1554 cm⁻¹; NMR: δ 3.02 (N(CH₃)₂)
6e () 2-Hydroxy 2-Fluoro-biphenyl Microwave-assisted Significant analgesic Not reported
CP 55 () 3-Bromo 4-Trifluoromethylphenyl Reflux Not specified MS: [M + H]⁺ 475.0
Compound 4-Dimethylamino 3-Methoxyphenyl Reflux Not specified NMR: δ 3.02 (N(CH₃)₂), δ 3.8 (OCH₃)
677753-70-7 () 4-Diethylamino 4-Fluorophenyl Not specified Not specified Synonyms listed

Key Observations:

The 2-methoxyphenyl group introduces steric and electronic effects distinct from 3-methoxyphenyl () or fluorophenyl () substituents, altering receptor binding or corrosion inhibition .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for the target compound and 6j) reduces reaction times (<1 hour) compared to traditional reflux methods (2–5 hours) .
Analgesic Activity:
  • Compound 6e (2-hydroxybenzylidene derivative) demonstrated superior analgesic activity in tail flick, hot plate, and writhing assays, attributed to hydrogen bonding from the hydroxyl group .
  • The target compound’s diethylamino group may enhance CNS penetration, but its efficacy remains unvalidated in vivo.
Antimicrobial and Anticorrosion Properties:
  • Derivatives with 3,4-dimethoxybenzylidene () or salicylidene () groups exhibit antimicrobial activity, while the target compound’s diethylamino group may favor anticorrosion applications via adsorption on metal surfaces .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s thione (-C=S) stretch is expected near 1199 cm⁻¹ (cf. 1199 cm⁻¹ in ).
  • NMR Spectroscopy: Diethylamino group: CH₂ protons resonate as a quartet (δ 3.3–3.5), while N(CH₂CH₃)₂ carbons appear at ~45–50 ppm in ¹³C NMR . 2-Methoxyphenyl: OCH₃ protons at δ 3.8–4.0, distinct from 3-methoxyphenyl (δ 3.7–3.9) due to para vs. meta substitution .

Crystallographic and Hydrogen Bonding Patterns

  • Related triazole-thiones (e.g., ) form hydrogen-bonded dimers via N-H···S interactions, stabilizing crystal lattices. The diethylamino group may disrupt such networks due to steric bulk, reducing crystallinity compared to dimethylamino analogs .

Biological Activity

The compound 4-((4-(diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione , also known by its IUPAC name, is a member of the triazole-thione class of compounds. These compounds have garnered attention for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C20H23N5S
  • Molecular Weight : 365.5 g/mol
  • CAS Number : 478257-09-9

The biological activity of triazole-thiones is often attributed to their ability to interact with various biological targets. The presence of the triazole moiety allows these compounds to exhibit significant interactions with enzymes and receptors involved in cancer progression and microbial resistance. Specifically, the thione group may enhance the compound's reactivity towards nucleophiles, facilitating biological interactions.

Anticancer Activity

Research indicates that triazole-thiones exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to 4-((4-(diethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can inhibit cell proliferation in various cancer cell lines.
  • A related study reported that a derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and significant activity against breast cancer cells (T47D) with IC50 values of 27.3 μM .

Antibacterial and Antifungal Activity

The compound has also shown potential as an antimicrobial agent:

  • In a screening of various triazole derivatives, compounds were found to exhibit comparable antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli.
  • Some derivatives demonstrated antifungal activity against Candida albicans, suggesting that modifications to the triazole structure can enhance efficacy against fungal pathogens .

Anti-inflammatory Properties

Triazole-thiones have been noted for their anti-inflammatory effects:

  • Compounds in this class have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Data Tables

Activity TypeTest SystemResult/IC50 (μM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AntibacterialStaphylococcus aureusActive
AntifungalCandida albicansActive
Anti-inflammatoryCytokine inhibitionSignificant effect

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer effects of various triazole-thiones on human cancer cell lines. The results indicated that modifications to the side chains significantly enhanced cytotoxicity against breast and colon cancer cells.
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against a panel of bacterial and fungal strains. The results highlighted that certain structural modifications led to increased potency against resistant strains.

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